molecular formula C18H17N3O7S B2590561 6-(morpholinosulfonyl)-3-(4-nitrobenzyl)benzo[d]oxazol-2(3H)-one CAS No. 914232-00-1

6-(morpholinosulfonyl)-3-(4-nitrobenzyl)benzo[d]oxazol-2(3H)-one

Cat. No. B2590561
CAS RN: 914232-00-1
M. Wt: 419.41
InChI Key: DBMVQQYXASYDAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(morpholinosulfonyl)-3-(4-nitrobenzyl)benzo[d]oxazol-2(3H)-one, also known as MSNB, is a chemical compound that has been synthesized and studied for its potential applications in scientific research.

Scientific Research Applications

Synthetic Methodologies and Chemical Reactions

  • Research has been conducted on the One-Pot Synthesis of heterocyclic compounds, demonstrating efficient preparative methods that involve components such as 2-nitrobenzaldehyde and nitrobenzyl bromides. These methodologies are crucial for generating complex molecules with potential pharmaceutical applications (Solano et al., 2011).

  • Studies on Thermische Reaktionen with azirines highlighted the formation of complex heterocycles through 1,3-dipolar cyclo-additions, showcasing the chemical versatility of nitrobenzyl-based compounds (Narasimhan et al., 1973).

  • Investigations into the Synthesis of Benz[d]oxazolones revealed that the heating of specific azides leads to reactions producing benz[d]oxazol-2(3H)-ones, demonstrating the potential for creating novel benzoxazolone derivatives with interesting properties (Ray & Ghosh, 2010).

  • Enaminonitriles in Heterocyclic Synthesis : This research shows how benzylcyanide and 4-nitrobenzylcyanide can be utilized in the synthesis of 1,3-diaryl-4-aminopyrazole derivatives, emphasizing the role of nitrobenzyl compounds in the construction of pyrazole cores (Medrasi et al., 2013).

  • The Preparation and Characterization of OxazEPine Compounds study focuses on synthesizing heterocyclic compounds starting from morpholine, 4-nitrobenzaldehyde, and other reagents, leading to products with potential antibacterial activity (Ahmed & Al-hashimi, 2016).

Chemical Interactions and Reactions

  • Research on Nickel and Zinc Complexes with heterocyclic ligands explores the assembly of supramolecular networks through hydrogen bonding, underscoring the significance of nitrobenzyl derivatives in the development of complex coordination compounds (Chen et al., 2009).

  • Studies on Nitrobenzyl Derivatives as Bioreductive Alkylating Agents examine the chemical reduction of these compounds, highlighting their potential as precursors for the formation of reactive intermediates with implications in medicinal chemistry (Kirkpatrick et al., 1986).

properties

IUPAC Name

6-morpholin-4-ylsulfonyl-3-[(4-nitrophenyl)methyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O7S/c22-18-20(12-13-1-3-14(4-2-13)21(23)24)16-6-5-15(11-17(16)28-18)29(25,26)19-7-9-27-10-8-19/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMVQQYXASYDAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)N(C(=O)O3)CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(morpholinosulfonyl)-3-(4-nitrobenzyl)benzo[d]oxazol-2(3H)-one

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